Cas no 930-46-1 ((1R,2R)-trans-1,2-Cyclopentanediol)

(1R,2R)-trans-1,2-Cyclopentanediol structure
930-46-1 structure
상품 이름:(1R,2R)-trans-1,2-Cyclopentanediol
CAS 번호:930-46-1
MF:C5H10O2
메가와트:102.131701946259
MDL:MFCD00082580
CID:797256
PubChem ID:225711

(1R,2R)-trans-1,2-Cyclopentanediol 화학적 및 물리적 성질

이름 및 식별자

    • 1,2-Cyclopentanediol,(1R,2R)-
    • (1R,2R)-trans-1,2-Cyclopentanediol
    • (1R,2R)-(-)-trans-1,2-Cyclopentanediol
    • (1R,2R)-1,2-Cyclopentanediol (ACI)
    • 1,2-Cyclopentanediol, (1R-trans)- (ZCI)
    • 1,2-Cyclopentanediol, trans-(-)- (8CI)
    • (R,R)-1,2-Cyclopentanediol
    • EN300-254982
    • 1,2-Cyclopentanediol, trans-
    • NSC-15389
    • ( inverted exclamation markA)-trans-1,2-Cyclopentanediol
    • rac-(1R,2R)-cyclopentane-1,2-diol
    • (1R,2R)-rel-Cyclopentane-1,2-diol
    • 930-46-1
    • NSC15389
    • MFCD00082582
    • 6VV
    • (+/-)-trans-1,2-Cyclopentanediol, 97%
    • F52991
    • 1,2-Cyclopentanediol, (1R,2R)-rel-
    • 5057-99-8
    • (1R,2R)-1,2-Cyclopentanediol
    • AS-48726
    • (trans)-cyclopentane-1,2-diol
    • (1~{r},2~{r})-Cyclopentane-1,2-Diol
    • DTXSID501311584
    • AC7934
    • 86703-52-8
    • DB-102122
    • trans-Cyclopentane-1,2-diol
    • (1r,2r)-cyclopentane-1,2-diol
    • 1,2-Cyclopentanediol #
    • trans-1,2-Cyclopentanediol
    • 1,2-trans-cyclopentanediol
    • DB-309555
    • (+/-)-trans-1,2-Cyclopentanediol
    • DTXSID80923980
    • EN300-254263
    • SCHEMBL594229
    • CS-W005508
    • AKOS015913325
    • MDL: MFCD00082580
    • 인치: 1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1
    • InChIKey: VCVOSERVUCJNPR-RFZPGFLSSA-N
    • 미소: O[C@@H]1CCC[C@H]1O

계산된 속성

  • 정밀분자량: 102.068
  • 동위원소 질량: 102.068
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 7
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 1100
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 8
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 미확정
  • 토폴로지 분자 극성 표면적: 20.2
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 15.9

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.235
  • 융해점: 47-51 °C(lit.)
  • 비등점: 136 °C21.5 mm Hg(lit.)
  • 플래시 포인트: >230 °F
  • 굴절률: 1.547
  • PSA: 40.46000
  • LogP: -0.10790
  • 용해성: 미확정

(1R,2R)-trans-1,2-Cyclopentanediol 보안 정보

  • WGK 독일:3
  • 보안 지침: 22-24/25
  • 포카표 F사이즈:3-10
  • 저장 조건:2-8°C

(1R,2R)-trans-1,2-Cyclopentanediol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI YUAN YE Biotechnology Co., Ltd.
T52855-500mg
(1R,2R)-trans-1,2-Cyclopentanediol
930-46-1
500mg
¥18480.00 2022-05-11
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
XY0148-50g
(1r,2r)-1,2-cyclopentanediol
930-46-1 95
50g
$1100 2022-05-11
Enamine
EN300-254263-1.0g
(1R,2R)-cyclopentane-1,2-diol
930-46-1 95%
1.0g
$699.0 2024-06-19
Enamine
EN300-254263-5.0g
(1R,2R)-cyclopentane-1,2-diol
930-46-1 95%
5.0g
$2028.0 2024-06-19
Enamine
EN300-254263-1g
(1R,2R)-cyclopentane-1,2-diol
930-46-1 95%
1g
$699.0 2023-09-14
Enamine
EN300-254263-0.1g
(1R,2R)-cyclopentane-1,2-diol
930-46-1 95%
0.1g
$241.0 2024-06-19
Enamine
EN300-254263-1000mg
(1R,2R)-cyclopentane-1,2-diol
930-46-1 95.0%
1g
$0.0 2022-05-11
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
XY0148-50g
(1r,2r)-1,2-cyclopentanediol
930-46-1 95%
50g
$1100 2023-09-07
TRC
C989310-1g
(1R,2R)-trans-1,2-Cyclopentanediol
930-46-1
1g
$ 3000.00 2023-09-08
Aaron
AR00GRXH-100mg
(1R)-TRANS-1,2-CYCLOPENTANEDIOL
930-46-1 95%
100mg
$357.00 2025-01-24

(1R,2R)-trans-1,2-Cyclopentanediol 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Epoxide hydrolase Solvents: Water
참조
Enantioselective Cascade Biocatalysis via Epoxide Hydrolysis and Alcohol Oxidation: One-Pot Synthesis of (R)-α-Hydroxy Ketones from Meso- or Racemic Epoxides
Zhang, Jiandong; Wu, Shuke; Wu, Jinchuan; Li, Zhi, ACS Catalysis, 2015, 5(1), 51-58

합성 방법 2

반응 조건
참조
A preparative method for kinetic resolution of trans-1,2-cycloalkanediols through lipase-catalyzed transesterification
Kaga, Harumi; Yamauchi, Yukio; Narumi, Atsushi; Yokota, Kazuaki; Kakuchi, Toyoji, Enantiomer, 1998, 3(2), 203-205

합성 방법 3

반응 조건
1.1 Catalysts: Epoxide hydrolase ,  Hydrolase, epoxide (Sphingomonas strain HXN-200) Solvents: Hexane ,  Water ;  360 min, pH 7.5, 30 °C
참조
Enantioselective Hydrolysis of Racemic and Meso-Epoxides with Recombinant Escherichia coli Expressing Epoxide Hydrolase from Sphingomonas sp. HXN-200: Preparation of Epoxides and Vicinal Diols in High ee and High Concentration
Wu, Shuke; Li, Aitao; Chin, Yit Siang; Li, Zhi, ACS Catalysis, 2013, 3(4), 752-759

합성 방법 4

반응 조건
1.1 Reagents: (±)-α-Pinene ,  Bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Tetrahydrofuran
1.2 Reagents: Acetaldehyde
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrogen peroxide Solvents: Water
1.5 Reagents: Potassium carbonate
참조
Chiral synthesis via organoboranes. 45. Asymmetric hydroboration of 1-cyclopentenol derivatives using diisopinocampheylborane. Synthesis of optically active cyclopentane-1,2-diol derivatives of high optical purity
Brown, Herbert C.; Murali, Dhanabalan; Singaram, Bakthan, Journal of Organometallic Chemistry, 1999, 581(1-2), 116-121

합성 방법 5

반응 조건
참조
Crystalline Stereocomplexed Polycarbonates: Hydrogen-Bond-Driven Interlocked Orderly Assembly of the Opposite Enantiomers
Liu, Ye; Ren, Wei-Min; Wang, Meng; Liu, Chuang; Lu, Xiao-Bing, Angewandte Chemie, 2015, 54(7), 2241-2244

합성 방법 6

반응 조건
1.1 Reagents: Water Catalysts: Limonene-1,2-epoxide hydrolase Solvents: Acetonitrile ,  Water ;  10 h, pH 7.4, 30 °C
참조
Manipulating the Stereoselectivity of Limonene Epoxide Hydrolase by Directed Evolution Based on Iterative Saturation Mutagenesis
Zheng, Huabao; Reetz, Manfred T., Journal of the American Chemical Society, 2010, 132(44), 15744-15751

합성 방법 7

반응 조건
1.1 Reagents: Water Catalysts: Epoxide hydrolase Solvents: Water ,  1-Butyl-3-methylimidazolium hexafluorophosphate ;  48 h, 37 °C
참조
Effect of ionic liquids on epoxide hydrolase-catalyzed synthesis of chiral 1,2-diols
Chiappe, Cinzia; Leandri, Elsa; Hammock, Bruce D.; Morisseau, Christophe, Green Chemistry, 2007, 9(2), 162-168

합성 방법 8

반응 조건
참조
Enzymic hydrolysis and esterification. Routes to optically pure cyclopentanols
Seemayer, R.; Schneider, M. P., Recueil des Travaux Chimiques des Pays-Bas, 1991, 110(05), 171-4

합성 방법 9

반응 조건
1.1 Catalysts: Epoxide hydrolase
참조
Epoxide Hydrolase-Catalyzed Enantioselective Synthesis of Chiral 1,2-Diols via Desymmetrization of meso-Epoxides
Zhao, Lishan; Han, Bin; Huang, Zilin; Miller, Mark; Huang, Hongjun; et al, Journal of the American Chemical Society, 2004, 126(36), 11156-11157

합성 방법 10

반응 조건
1.1 Reagents: Hydrogen peroxide Solvents: Formic acid
참조
Alicyclic glycols. VI. Derivatives of 1,2-cyclopentanediol
Owen, L. N.; Smith, Peter N., Journal of the Chemical Society, 1952, 4026, 4026-35

합성 방법 11

반응 조건
1.1 Reagents: Water Catalysts: 2,2′-[(1S,2S)-1,2-Cyclohexanediylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethy…
참조
The catalytic activity of new chiral salen complexes immobilized on MCM-41 in the asymmetric hydrolysis of epoxides to diols
Kim, G.-J.; Park, D.-W., Catalysis Today, 2000, 63(2-4), 537-547

합성 방법 12

반응 조건
1.1 Catalysts: Triacylglycerol lipase Solvents: Water
참조
Development of the Enabling Route for Glecaprevir via Ring-Closing Metathesis
Cink, Russell D. ; Lukin, Kirill A.; Bishop, Richard D.; Zhao, Gang; Pelc, Matthew J.; et al, Organic Process Research & Development, 2020, 24(2), 183-200

합성 방법 13

반응 조건
1.1 Solvents: Ethanol ,  Water ;  pH 7.5, 30 °C
참조
Enzymic production of optically active epoxides and vicinal diols from meso-epoxides using yeast epoxide hydratase
, World Intellectual Property Organization, , ,

합성 방법 14

반응 조건
1.1 Catalysts: Epoxide hydrolase Solvents: Acetonitrile ,  Water ;  12 - 24 h, pH 7.5, 37 °C
참조
Cloning and sequences of epoxide hydrolases from environmental microorganisms, and their use for enantiomeric hydrolysis of epoxides and arene oxides
, World Intellectual Property Organization, , ,

합성 방법 15

반응 조건
참조
Asymmetric conjugate addition of organometallic reagents to chiral α,β-unsaturated esters
Fang, Chenglin; Ogawa, Tomoyuki; Suemune, Hiroshi; Sakai, Kiyoshi, Tetrahedron: Asymmetry, 1991, 2(5), 389-98

합성 방법 16

반응 조건
1.1 Reagents: Proton sponge Catalysts: 4-(Dimethylamino)benzoic acid ,  4H,6H-Indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium, 5a,10b-dihydro-9-nitro-… Solvents: Chloroform ;  10 min, rt; rt → 0 °C
1.2 18 h, 0 °C
참조
Enhanced Rate and Selectivity by Carboxylate Salt as a Basic Cocatalyst in Chiral N-Heterocyclic Carbene-Catalyzed Asymmetric Acylation of Secondary Alcohols
Kuwano, Satoru; Harada, Shingo; Kang, Bubwoong; Oriez, Raphael; Yamaoka, Yousuke; et al, Journal of the American Chemical Society, 2013, 135(31), 11485-11488

합성 방법 17

반응 조건
1.1 Reagents: Selenium dioxide ,  Hydrogen peroxide Solvents: tert-Butanol
참조
Alkaloid syntheses. II. The synthesis of glutaraldehyde
Stoll, A.; Lindenmann, A.; Jucker, E., Helvetica Chimica Acta, 1953, 36, 268-74

합성 방법 18

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
참조
An efficient synthesis of both enantiomers of trans-1,2-cyclopentanediol and their conversion to two novel bidentate phosphite and fluorophosphinite ligands
Cunningham, Allan F. Jr.; Kuendig, E. Peter, Journal of Organic Chemistry, 1988, 53(8), 1823-5

합성 방법 19

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water
참조
Microstructure Analysis of Poly(cyclopentene carbonate)s at the Diad Level
Liu, Ye; Li, Rong-Rong; Lu, Xiao-Bing, Macromolecules (Washington, 2015, 48(19), 6941-6947

합성 방법 20

반응 조건
1.1 Catalysts: Epoxide hydrolase
참조
Product enantioselectivity of the microsomal and cytosolic epoxide hydrolase catalyzed hydrolysis of meso epoxides
Bellucci, Giuseppe; Capitani, Isabella; Chiappe, Cinzia; Marioni, Franco, Journal of the Chemical Society, 1989, (16), 1170-1

(1R,2R)-trans-1,2-Cyclopentanediol Raw materials

(1R,2R)-trans-1,2-Cyclopentanediol Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:930-46-1)(1R,2R)-trans-1,2-Cyclopentanediol
A1207691
순결:99%
재다:1g
가격 ($):617.0